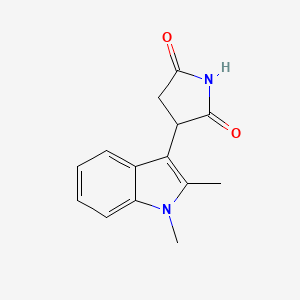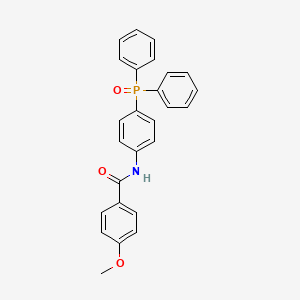
N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide is an organic compound that features a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the diphenylphosphoryl group to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions such as acidic or basic environments, along with catalysts, facilitate substitution reactions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxybenzamide moiety may contribute to the compound’s overall stability and solubility, enhancing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
- N-(Diphenylphosphoryl)acetyl-N-phenyl-thiosemicarbazide
- Diphenylphosphoryl azide
- Diphenyl- N -heteroaromatic compounds
Comparison: N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide is unique due to the presence of both the diphenylphosphoryl and methoxybenzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90304-96-4 |
|---|---|
Molekularformel |
C26H22NO3P |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
N-(4-diphenylphosphorylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C26H22NO3P/c1-30-22-16-12-20(13-17-22)26(28)27-21-14-18-25(19-15-21)31(29,23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-19H,1H3,(H,27,28) |
InChI-Schlüssel |
AJYWQFWUMFDDIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


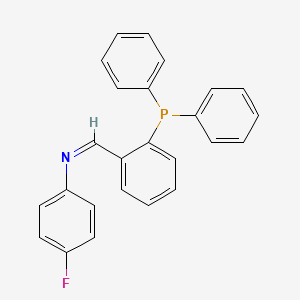
![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
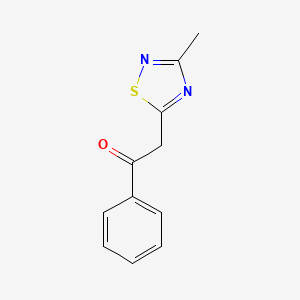

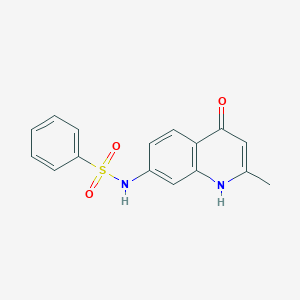
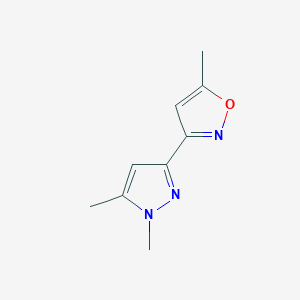
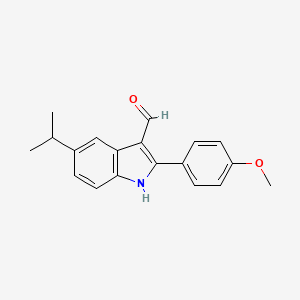
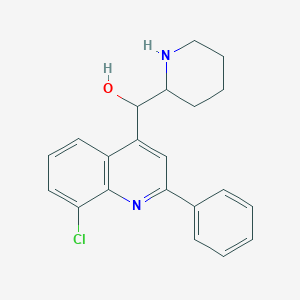
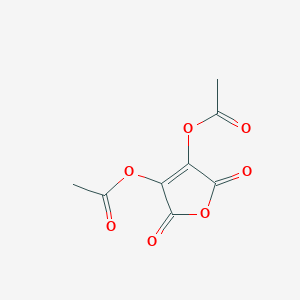
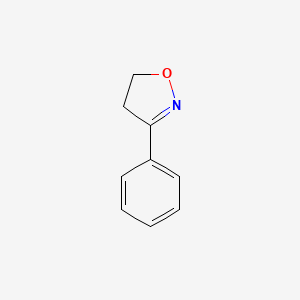
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)

![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
